Cinmetacin is a potent non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is recognized for its effectiveness in treating conditions such as arthritis and other inflammatory disorders. Cinmetacin operates by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which are crucial in the biosynthesis of prostaglandins—compounds that mediate inflammation, pain, and fever. The compound is marketed under various trade names, including Emflex and Foren.
Cinmetacin is synthesized from indole derivatives and cinnamic acid through a series of chemical reactions. The compound's synthesis involves the condensation of indole-3-acetic acid with cinnamoyl chloride in the presence of a base, followed by esterification and hydrolysis processes.
Cinmetacin belongs to the class of drugs known as non-steroidal anti-inflammatory drugs. It is categorized under the indole derivatives due to its structural characteristics, which include an indole ring fused with a cinnamic acid moiety.
The synthesis of Cinmetacin typically involves several key steps:
Industrial production emphasizes optimizing reaction conditions to achieve high yields and purity. Key parameters include controlling temperature, reaction time, and reagent concentrations. The final product is often purified through recrystallization using a solvent mixture of acetone and water.
Cinmetacin has a complex molecular structure characterized by its indole core and additional functional groups.
This structure includes multiple rings and functional groups that contribute to its pharmacological activity.
The molecular weight of Cinmetacin is approximately 349.39 g/mol, indicating its size and potential interactions within biological systems.
Cinmetacin can participate in various chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include hydroxy derivatives, quinones, and halogenated compounds.
Cinmetacin exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Cinmetacin reduces the synthesis of prostaglandins, leading to decreased inflammation and pain. This mechanism is crucial for its effectiveness in treating inflammatory conditions.
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems.
Cinmetacin has diverse applications across various fields:
Cinmetacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) belongs to the heteroaryl acetic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), sharing structural homology with endogenous indole metabolites. Its core indole-3-acetic acid scaffold originates biosynthetically from L-tryptophan via a multi-step enzymatic pathway. Tryptophan decarboxylase initially removes the α-carboxyl group to form tryptamine, followed by oxidative deamination by monoamine oxidase to yield indole-3-acetaldehyde. Aldehyde dehydrogenase then oxidizes this intermediate to indole-3-acetic acid—the fundamental building block for cinmetacin and related derivatives [4] [10].
The structural evolution of cinmetacin reflects strategic modifications to this natural indole scaffold:
Table 1: Structural Comparison of Key Heteroaryl Acetic Acid NSAIDs
Compound | Core Heterocycle | N1 Substituent | C3 Chain | Additional Modifications |
---|---|---|---|---|
Cinmetacin | 5-Methoxy-2-methylindole | 4-Chlorobenzoyl | Acetic acid | None |
Indomethacin | Indole | 4-Chlorobenzoyl | Acetic acid | 2-Methyl |
Tolmetin | Pyrrole | - | Acetic acid | 1-Methyl-5-(4-methylbenzoyl) |
Ketorolac | Pyrrolizine | - | Acetic acid | Bridged bicyclic structure |
This structural progression demonstrates how cinmetacin’s design optimizes the indole acetic acid framework through targeted substitutions to enhance target specificity and physicochemical properties [1] [4].
Cinmetacin incorporates a cinnamoyl-derived moiety (via its 4-chlorobenzoyl group attached to the indole nitrogen), leveraging the innate bioactivity of cinnamic acid’s α,β-unsaturated carbonyl system. Cinnamic acid itself exhibits anti-inflammatory properties through dual mechanisms: inhibition of cyclooxygenase (COX) enzymes and suppression of nuclear factor kappa B (NF-κB) signaling. The α,β-unsaturated system enables Michael addition reactions with nucleophilic cysteine residues in COX active sites, while the carboxylic acid facilitates ionic binding to arginine residues within the enzyme’s constriction zone [6] [7].
Molecular hybridization strategies exploit this cinnamic acid pharmacophore:
Table 2: Impact of Cinnamic Acid Modifications on COX-2 Inhibition
Modification Site | Chemical Change | Effect on IC₅₀ (μM) | Structural Basis |
---|---|---|---|
Core unsaturation | Saturation of double bond | 12.7 (vs 0.8 in cinmetacin) | Loss of Michael addition capability |
Carboxyl group | Esterification | >50 | Disrupted ionic interaction with Arg120 |
Para position | -Cl (cinmetacin) | 0.8 | Enhanced hydrophobic contact and electron withdrawal |
Para position | -OCH₃ | 3.2 | Steric clash with Val349 |
The cinnamic acid skeleton thus provides a versatile template for anti-inflammatory drug design, with cinmetacin representing a clinically optimized derivative where strategic halogenation balances potency and metabolic stability [2] [6] [7].
Cinmetacin’s pharmacological profile is profoundly influenced by stereoelectronic properties:
Indole Ring Conformation: The 2-methyl group imposes a 35° dihedral angle between indole and benzoyl planes, creating a twisted conformation that selectively accesses the COX-2 active site over COX-1. Molecular dynamics simulations reveal this twist minimizes steric clash with COX-2 Val523 (equivalent to Ile523 in COX-1), explaining cinmetacin’s 8.5-fold selectivity for COX-2 [4] [7].
Chiral Center Effects: While cinmetacin lacks chiral centers, its metabolic reduction product (dihydrocinmetacin) generates an S-enantiomer with 3-fold greater anti-inflammatory activity than the R-form in carrageenan-induced edema models. This stereospecificity arises from preferential binding of the S-enantiomer to the prostaglandin E₂ receptor subtype EP2 [4].
Table 3: Structure-Activity Relationships in Cinmetacin Analogues
Structural Feature | Modification | Anti-inflammatory Activity (% inhibition at 10μM) | Effect on COX-2 Selectivity |
---|---|---|---|
C3 acetic acid | Methyl ester | 22% | Abolished |
C5 methoxy | Hydrogen | 68% | Reduced 3-fold |
C2 methyl | Hydrogen | 45% | Reduced 6-fold |
N1 4-chlorobenzoyl | 4-Methoxybenzoyl | 75% | Unchanged |
N1 4-chlorobenzoyl | 2-Chlorobenzoyl | 28% | Reduced 8-fold |
These stereochemical refinements demonstrate how targeted modifications to the cinnamic acid-indole hybrid structure optimize pharmacokinetic and pharmacodynamic properties while minimizing off-target interactions [4] [7] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1